N-[1-(4-methylphenyl)ethyl]propanamide
Description
Contextualization within Amide Chemistry
Amides are a cornerstone of organic chemistry and biochemistry, defined by a carbonyl group bonded to a nitrogen atom. acs.org This linkage results in a planar structure with significant resonance stabilization, which imparts a partial double bond character to the C-N bond. nih.gov This characteristic restricts rotation around the C-N bond and influences the chemical reactivity and physical properties of the molecule. rsc.org
Amides are generally less basic than their corresponding amines due to the electron-withdrawing effect of the adjacent carbonyl group, which delocalizes the nitrogen's lone pair of electrons. rsc.orgresearchgate.net They are, however, capable of acting as hydrogen bond donors and acceptors, a property that governs their solubility and their role in forming stable intermolecular structures. nih.gov The stability of the amide bond is notable, yet it can be cleaved under acidic or basic conditions through hydrolysis. nih.gov
Overview of Related Propanamide Derivatives and their Academic Significance
Propanamide and its derivatives are a class of compounds with wide-ranging applications and academic interest. chemicalbook.com They serve as intermediates in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. researchgate.net For instance, certain propanamide derivatives have been investigated for their potential as anti-inflammatory agents, analgesics, and even as inhibitors of enzymes like urease and cyclooxygenase-2. researchgate.netrsc.org
The academic significance of propanamide derivatives often lies in the functional groups attached to the nitrogen atom. The introduction of aryl and alkyl substituents, as seen in N-[1-(4-methylphenyl)ethyl]propanamide, can significantly modulate the compound's physical, chemical, and biological properties. For example, research on N-aryl propanamides has explored their synthesis and potential applications in various fields of medicinal chemistry. google.com Furthermore, studies on carboxamide and propanamide derivatives bearing heterocyclic rings have shown their potential as cholinesterase inhibitors for the treatment of conditions like Alzheimer's disease. mdpi.com
Historical Development of Synthetic Approaches to Analogous Structures
The synthesis of amides is a well-established field in organic chemistry, with numerous methods developed over the years. kyoto-u.ac.jp The most traditional approach involves the reaction of a carboxylic acid derivative, such as an acyl chloride or anhydride, with an amine. kyoto-u.ac.jp This method is robust and widely applicable. For instance, the synthesis of N-phenyl-N-[1-(phenylmethyl)-4-(propoxymethyl)-4-piperidinyl]propanamide has been achieved by reacting the corresponding amine with propionic acid anhydride. prepchem.com
Over time, the need for milder and more atom-economical methods led to the development of coupling reagents. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), became popular for facilitating the direct reaction between a carboxylic acid and an amine under neutral conditions. rsc.org This was a significant advancement, particularly in peptide synthesis where preventing racemization of chiral centers is crucial. rsc.org
More recent developments have focused on catalytic methods for amide bond formation to improve sustainability and efficiency. organic-chemistry.org These include the use of boronic acids and various transition metal catalysts. organic-chemistry.orgd-nb.info For the synthesis of chiral amides from racemic amines, kinetic resolution has emerged as a powerful strategy. This can be achieved through enzymatic processes or with chiral catalysts, allowing for the selective acylation of one enantiomer of the amine, leaving the other unreacted. researchgate.netd-nb.info For example, lipases have been used for the kinetic resolution of chiral amines by selective amidation. google.com
Current Research Landscape and Gaps Pertaining to this compound
A comprehensive search of the current scientific literature reveals a significant gap in research specifically focused on this compound. There are no readily available, in-depth studies detailing its synthesis, characterization, or potential applications. While the synthesis of analogous compounds like N-(1-phenylethyl)benzamide is well-documented, rsc.orgnih.gov specific procedures and optimization for the title compound are absent.
This lack of dedicated research presents several opportunities. A systematic investigation into the synthesis of this compound, potentially exploring various coupling reagents and catalytic systems, would be a valuable contribution. Given the chiral nature of the 1-(4-methylphenyl)ethylamine (B1348833) precursor, developing stereoselective synthetic routes to obtain enantiomerically pure forms of the amide would be of particular interest. iupac.org
Furthermore, the biological and material properties of this compound remain unexplored. Screening this compound for potential pharmacological activities, based on the known applications of other propanamide derivatives, could uncover new therapeutic leads. Its properties as a potential chiral auxiliary or a building block in materials science also warrant investigation. The current state of knowledge, therefore, highlights a clear opportunity for foundational research into the chemistry and utility of this specific amide.
Data Tables
Table 1: Physicochemical Properties of a Structurally Related Propanamide
| Property | Value | Compound Name |
| Molecular Formula | C10H13NO | N-(4-methylphenyl)propanamide |
| Molecular Weight | 163.22 g/mol | N-(4-methylphenyl)propanamide |
| CAS Number | 2759-55-9 | N-(4-methylphenyl)propanamide |
Data sourced from Guidechem guidechem.comappchemical.com
Table 2: Comparison of Related Propanamide Structures
| Compound Name | Molecular Formula | Key Structural Features |
| N-(4-methylphenyl)propanamide | C10H13NO | Propanamide with a p-tolyl group on the nitrogen. |
| N-Ethyl-N-methylpropanamide | C6H13NO | Tertiary propanamide with ethyl and methyl substituents. nist.gov |
| N-[1-[2-(4-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide | C23H30N2O | A complex propanamide derivative with a piperidinyl linker. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
N-[1-(4-methylphenyl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-4-12(14)13-10(3)11-7-5-9(2)6-8-11/h5-8,10H,4H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPAIHITKSWVHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C)C1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 1 4 Methylphenyl Ethyl Propanamide and Its Structural Analogs
Established Synthetic Routes to N-[1-(4-methylphenyl)ethyl]propanamide
The most direct and commonly employed method for the synthesis of this compound involves the acylation of a key amine precursor. This approach is favored for its straightforward nature and generally high yields.
Acylation Reactions Utilizing Key Precursors
The fundamental approach to synthesizing this compound is the reaction between 1-(4-methylphenyl)ethanamine and an acylating agent, such as propanoyl chloride or propanoic anhydride. This nucleophilic acyl substitution reaction forms the desired amide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct formed when using acyl chlorides.
The general reaction is as follows:
Precursor 1: 1-(4-methylphenyl)ethanamine chemicalbook.comthieme-connect.de
Precursor 2: Propanoyl chloride or Propanoic anhydride
Product: this compound
The reaction between an acyl chloride and an amine is a nucleophilic addition-elimination process. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton from the nitrogen to form the stable amide product.
Optimization of Reaction Conditions for Yield and Selectivity
The efficiency and selectivity of the acylation reaction can be significantly influenced by various parameters. Optimization of these conditions is crucial for maximizing the yield of the desired product and minimizing the formation of byproducts.
Key parameters for optimization include the choice of solvent, reaction temperature, and the type of base used. For instance, N-acylation reactions of amines can be effectively carried out under catalyst-free conditions, with the reaction time and yield being influenced by the solvent. orientjchem.org In some cases, microwave irradiation has been shown to accelerate the reaction and improve yields compared to conventional heating. nih.gov For example, the N-acylation of anilines with protected aminoacylbenzotriazoles in water showed significantly better outcomes under microwave irradiation at 50 °C for 15–20 minutes. nih.gov
| Parameter | Condition | Effect on Yield/Selectivity |
| Solvent | Aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are commonly used. Water has also been explored as an eco-friendly option. orientjchem.orgnih.gov | The choice of solvent can affect the solubility of reactants and the reaction rate. In some catalyst-free systems, the nature of the solvent did not significantly influence the reaction. orientjchem.org |
| Temperature | Reactions are often run at room temperature or slightly below to control the exothermic nature of the reaction, especially with reactive acyl chlorides. | Lower temperatures can help to minimize side reactions. |
| Base | Triethylamine (Et3N) or pyridine (B92270) are frequently used to scavenge the HCl produced. | The base prevents the protonation of the starting amine, which would render it non-nucleophilic. |
| Catalyst | While often not necessary for simple acylations, catalysts can be employed in less reactive systems. | Not typically required for the direct acylation of 1-(4-methylphenyl)ethanamine with propanoyl chloride. |
Alternative Synthetic Strategies for this compound
Beyond the direct acylation route, alternative strategies offer access to the target molecule, often providing greater control over its structure and stereochemistry.
Multi-Step Synthesis of Functionalized Propanamide Scaffolds
Multi-step synthetic sequences allow for the construction of more complex propanamide scaffolds that can be subsequently converted to this compound or its analogs. These strategies often involve the use of solid-supported reagents and scavengers to simplify purification processes, particularly in the context of creating chemical libraries. nih.gov
One such approach could involve a multi-step process where a functionalized scaffold is built, followed by the introduction of the desired side chains. For example, a library of functionalized diaminobenzamides was synthesized in a four-step sequence using polymer-assisted solution-phase (PASP) techniques. nih.gov This methodology highlights the potential for building a propanamide core and then introducing the 1-(4-methylphenyl)ethyl group in a later step.
Flow chemistry presents another advanced multi-step synthesis paradigm. syrris.jp By linking individual reactions in a continuous sequence, complex molecules can be assembled rapidly and efficiently. This approach could be adapted for the synthesis of this compound, particularly for large-scale production.
Development of Stereoselective Synthetic Pathways
The development of stereoselective synthetic methods is crucial for obtaining enantiomerically pure forms of this compound, which is important for understanding its biological interactions. The key to stereoselectivity lies in the use of chiral starting materials or chiral catalysts.
A primary strategy involves the use of enantiomerically pure (R)- or (S)-1-(4-methylphenyl)ethanamine as the starting precursor. chemicalbook.com Acylation of these chiral amines with propanoyl chloride will proceed with retention of configuration at the stereocenter, leading to the corresponding enantiomer of the final product. The synthesis of (R)-(+)-1-(4-methylphenyl)ethylamine has been reported, which can then be used to produce the (R)-enantiomer of the target amide. chemicalbook.com
Alternatively, stereoselective transformations of chiral amines can be employed. researchgate.net Although more complex, these methods can involve the inversion of configuration of an existing stereocenter to access the opposite enantiomer.
| Method | Description | Key Features |
| Chiral Precursor | Use of enantiomerically pure (R)- or (S)-1-(4-methylphenyl)ethanamine in the acylation reaction. chemicalbook.com | Straightforward approach, relies on the availability of the chiral amine. |
| Enzymatic Kinetic Resolution | Use of enzymes to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the enantiomers. | High enantioselectivity is often achievable. |
| Chiral Auxiliary | Attachment of a chiral auxiliary to a precursor molecule to direct the stereochemical outcome of a subsequent reaction. | Can provide high levels of stereocontrol. |
Synthesis of this compound Derivatives and Prodrugs
The synthesis of derivatives and prodrugs of this compound allows for the exploration of structure-activity relationships and the modification of the compound's properties. These synthetic efforts typically involve modifications to the aromatic ring, the ethyl side chain, or the propanamide moiety.
The synthesis of N-substituted propanamide derivatives has been reported for various heterocyclic systems, demonstrating the feasibility of creating a diverse library of related compounds. researchgate.net For instance, N-substituted-2-propanamide analogues of 1,3,4-oxadiazole (B1194373) have been synthesized through a multi-step protocol. researchgate.net
Furthermore, functionalized N-(4-bromophenyl)furan-2-carboxamides have been synthesized and subsequently modified via Suzuki-Miyaura cross-coupling reactions to introduce a variety of aryl groups. thieme-connect.de A similar strategy could be employed to synthesize derivatives of this compound by first preparing a halogenated version of the molecule, which can then serve as a handle for further functionalization.
The synthesis of 1-phenylcyclopropane carboxamide derivatives has also been achieved through the coupling of a carboxylic acid derivative with various amines, a strategy that could be adapted for the synthesis of derivatives of the target compound. nih.gov
Strategies for Modifying the Phenyl and Ethyl Moieties
The generation of structural analogs of this compound through modification of its phenyl and ethyl components is a key strategy for developing new chemical entities. These modifications are typically achieved by utilizing appropriately substituted precursors in established synthetic routes.
The most direct method for altering the phenyl moiety involves the use of substituted 1-phenylethylamines as starting materials. mdpi.com The synthesis of these amines often begins with the corresponding substituted acetophenone (B1666503), which undergoes reductive amination to yield the desired chiral amine. mdpi.comgoogle.com This approach allows for the introduction of a wide array of substituents onto the aromatic ring. For instance, functional groups can be introduced to alter the electronic properties or steric bulk of the molecule.
Modifying the ethyl backbone presents a more complex synthetic challenge. One advanced methodology involves the nickel/photoredox-catalyzed cross-electrophile coupling of aliphatic aziridines with aryl iodides. acs.org This method allows for the modular construction of the β-phenethylamine core, enabling substitutions on the ethyl chain by starting with a substituted aziridine. acs.org Another approach involves aldol (B89426) reactions to build complexity, followed by reduction and substitution steps to yield the final modified structure. mdpi.com
The following table outlines examples of how different starting materials can be used to modify the phenyl moiety of the target compound.
| Starting Material (Substituted Acetophenone) | Resulting Amine Precursor | Final Analog Structure (Illustrative) |
| 4-Fluoroacetophenone | 1-(4-Fluorophenyl)ethylamine | N-[1-(4-Fluorophenyl)ethyl]propanamide |
| 3-Methoxyacetophenone | 1-(3-Methoxyphenyl)ethylamine | N-[1-(3-Methoxyphenyl)ethyl]propanamide |
| 4-(Trifluoromethyl)acetophenone | 1-(4-Trifluoromethylphenyl)ethylamine | N-[1-(4-Trifluoromethylphenyl)ethyl]propanamide |
Incorporation of Diverse Heterocyclic Systems
The incorporation of heterocyclic rings into the this compound scaffold is a powerful strategy for modulating biological activity and physicochemical properties. Heterocycles can be introduced as replacements for the phenyl ring or as substituents appended to the core structure. These systems are prevalent in natural products and synthetic drugs, often imparting unique biological functions. beilstein-journals.org
One common approach involves replacing the phenyl group with a heteroaromatic ring. This is achieved by using heteroaromatic aldehydes or ketones in place of acetophenone during the initial reductive amination step. For example, acetylpyridine could be used to generate a pyridylethylamine precursor, leading to an analog where a pyridine ring replaces the 4-methylphenyl group.
Furthermore, heterocyclic systems can be fused or linked to the parent molecule using various synthetic reactions. [3+2] cycloaddition reactions of in situ-generated heteroaromatic N-ylides with electron-deficient olefins provide a pathway to complex fused polyheterocyclic compounds. mdpi.com Another method involves the reaction of heterocyclic thioamides with sulfonyl azides to produce N-sulfonyl amidines, which are valuable building blocks in organic synthesis. beilstein-journals.org An example of incorporating a non-aromatic heterocycle is the synthesis of N-(4-piperidinyl)-N-phenylamides, demonstrating the integration of a piperidine (B6355638) ring into the amide structure. google.com
Modern enzymatic methods also offer novel routes to heterocyclic structures. For instance, nonribosomal peptide synthetases (NRPSs) have been shown to produce a variety of leucine-derived heterocyclic natural products, including pyrazines, pyrazinones, and imidazoles, from dipeptide aldehyde intermediates. nih.gov This showcases the potential of biocatalysis in generating structural diversity. nih.gov
The table below illustrates how different heterocyclic precursors can lead to analogs containing various heterocyclic systems.
| Heterocyclic Precursor | Synthetic Strategy | Resulting Heterocyclic Analog (Illustrative) |
| Acetylpyridine | Reductive amination, followed by acylation | N-[1-(Pyridin-4-yl)ethyl]propanamide |
| N-Phenacylbenzothiazolium bromide | [3+2] Cycloaddition with an olefin | Fused polyheterocyclic pyrrolo[3,4-c]pyrrole (B14788784) analog |
| 1-Aryl-1,2,3-triazole-4-carbothioamide | Reaction with a sulfonyl azide | 1,2,3-Triazole-containing N-sulfonylcarbimidamide analog beilstein-journals.org |
| Ethyl 4-(phenylamino)-4-piperidinecarboxylate | Acylation and further modification | Piperidine-containing propanamide derivative google.com |
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Advanced Spectroscopic and Analytical Characterization Techniques in Research
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Direct Analysis in Real Time Mass Spectrometry (DART-MS)
Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal to no sample preparation. In the research setting, DART-MS is a powerful tool for the initial confirmation of a synthesized target compound.
For the analysis of N-[1-(4-methylphenyl)ethyl]propanamide, a sample would be introduced into the DART ion source, where a heated stream of metastable helium or nitrogen gas desorbs and ionizes the analyte. As a soft ionization method, DART typically results in the formation of protonated molecules, [M+H]+, providing a clear indication of the molecular weight. Given the molecular formula of this compound, C12H17NO, the expected exact mass is approximately 191.1310 g/mol . Therefore, the DART-MS spectrum would be expected to show a prominent ion at an m/z corresponding to the protonated molecule.
Interactive Data Table: Expected DART-MS Data for this compound
| Analyte | Molecular Formula | Exact Mass (M) | Expected Ion [M+H]+ | Ion Type |
| This compound | C12H17NO | 191.1310 | 192.1383 | Protonated Molecule |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques are indispensable for identifying the functional groups present in a molecule. By measuring the vibrations of bonds, these methods provide a molecular fingerprint of the compound.
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum provides a detailed fingerprint of the functional groups present. For this compound, a secondary amide, several characteristic absorption bands are expected. spectroscopyonline.com
The key vibrational modes include the N-H stretch, the C=O stretch (Amide I band), and the N-H bend coupled with C-N stretching (Amide II band). thermofisher.com The aromatic ring of the 4-methylphenyl group will also exhibit characteristic C-H and C=C stretching vibrations. The presence of alkyl groups (ethyl and methyl) will be indicated by C-H stretching and bending vibrations. vscht.cz
Interactive Data Table: Predicted FT-IR Spectral Data for this compound
| Wavenumber Range (cm-1) | Vibration Type | Functional Group |
| 3350-3250 | N-H Stretch | Secondary Amide |
| 3100-3000 | C-H Stretch | Aromatic |
| 2980-2850 | C-H Stretch | Alkyl (CH3, CH2, CH) |
| 1680-1630 | C=O Stretch (Amide I) | Secondary Amide |
| 1600-1585, 1500-1400 | C=C Stretch | Aromatic Ring |
| 1560-1520 | N-H Bend (Amide II) | Secondary Amide |
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational spectroscopy technique that measures the inelastic scattering of monochromatic light. It provides information about molecular vibrations and is particularly sensitive to non-polar bonds and aromatic systems.
In the Raman spectrum of this compound, the aromatic ring vibrations are expected to produce strong signals. acs.org The amide functional group will also give rise to characteristic bands, including the Amide I (primarily C=O stretch) and Amide III bands. researchgate.netnih.gov The alkyl C-H stretching and bending vibrations will also be present. The combination of FT-IR and Raman spectroscopy provides a comprehensive understanding of the functional groups within the molecule.
Interactive Data Table: Predicted Raman Spectral Data for this compound
| Wavenumber Range (cm-1) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic |
| 2980-2850 | C-H Stretch | Alkyl (CH3, CH2, CH) |
| 1680-1630 | C=O Stretch (Amide I) | Secondary Amide |
| 1615-1590 | C=C Stretch | Aromatic Ring |
| 1350-1200 | Amide III | Secondary Amide |
| 1000 (approx.) | Ring Breathing | Aromatic Ring |
Chromatographic Methods for Purity Assessment and Separation in Research
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. These methods are routinely used in research to ensure that a synthesized compound is free from starting materials, by-products, and other impurities.
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. For this compound, GC analysis can be used to determine its purity. The compound would be vaporized and passed through a capillary column with a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile (carrier gas) and stationary phases.
The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a specific set of experimental conditions (e.g., column type, temperature program, carrier gas flow rate). A pure sample should ideally show a single, sharp peak in the chromatogram. The presence of other peaks would indicate impurities. While amides can sometimes be challenging to analyze by GC due to their polarity, appropriate column selection and derivatization, if necessary, can yield excellent results. phenomenex.com
Interactive Data Table: Representative GC Parameters for Analysis of this compound
| Parameter | Value |
| Column | Phenyl-methyl polysiloxane (e.g., DB-5 or equivalent) |
| Injection Temperature | 250 °C |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Carrier Gas | Helium |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Expected Retention Time | Dependent on exact conditions, but would be a specific value for a given method |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. It is particularly well-suited for compounds that are not sufficiently volatile or stable for GC analysis. For purity assessment of this compound, a reversed-phase HPLC method would typically be employed.
In this mode, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile and water. The compound is separated from impurities based on differences in their polarity. A UV detector is commonly used for detection, as the aromatic ring in the molecule will absorb UV light. A chromatogram of a pure sample would show a major peak corresponding to the target compound, and the area of this peak relative to the total area of all peaks can be used to calculate the purity.
Interactive Data Table: Representative HPLC Parameters for Purity Assessment of this compound
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Expected Retention Time | Dependent on the specific gradient program |
Computational and Theoretical Studies of N 1 4 Methylphenyl Ethyl Propanamide
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure of N-[1-(4-methylphenyl)ethyl]propanamide. These calculations provide a fundamental understanding of the molecule's geometry, orbital energies, and vibrational properties.
Geometry Optimization and Conformational Analysis
The initial step in computational analysis involves optimizing the molecular geometry to find the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. nih.gov For this compound, this process is typically performed using DFT methods, such as B3LYP, with a suitable basis set like 6-311G(d,p). researchgate.netresearchgate.net The optimization accounts for the rotational freedom around single bonds, leading to various possible conformers.
Table 1: Calculated Geometric Parameters for a Representative Conformer of this compound (Illustrative Data)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O (Amide) | 1.24 Å |
| C-N (Amide) | 1.35 Å | |
| N-C (Ethyl) | 1.46 Å | |
| C-C (Aromatic) | 1.39 Å (average) | |
| Bond Angle | O=C-N | 122.5° |
| C-N-C | 121.8° | |
| Dihedral Angle | C-C-N-C | Variable (Defines Conformation) |
| Note: These values are illustrative and would be precisely determined in a specific DFT calculation. |
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netnih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability. nih.gov A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. researchgate.netnih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methylphenyl ring, while the LUMO may be distributed across the propanamide moiety, particularly the carbonyl group. This distribution highlights the potential sites for electrophilic and nucleophilic attack. asrjetsjournal.org
Table 2: Calculated Frontier Orbital Energies and Related Properties of this compound (Illustrative Data)
| Property | Symbol | Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.8 |
| HOMO-LUMO Energy Gap | ΔE | 5.7 |
| Ionization Potential (approx.) | I ≈ -EHOMO | 6.5 |
| Electron Affinity (approx.) | A ≈ -ELUMO | 0.8 |
| Electronegativity | χ | 3.65 |
| Chemical Hardness | η | 2.85 |
| Electrophilicity Index | ω | 2.34 |
| Note: These values are representative and derived from typical DFT calculations for similar organic molecules. asrjetsjournal.org |
Vibrational Frequency Calculations and Spectroscopic Correlation
Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. uit.no By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. asrjetsjournal.org These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other method-inherent approximations. researchgate.net
Each calculated vibrational mode can be assigned to specific molecular motions, such as stretching, bending, or rocking of functional groups. researchgate.net For this compound, characteristic peaks would include the C=O stretching of the amide group (typically around 1650-1680 cm⁻¹), N-H stretching (if a secondary amide, though this is a tertiary amide), C-H stretching from the aromatic and aliphatic parts, and various fingerprint region vibrations corresponding to the skeletal modes of the molecule. researchgate.netijcce.ac.ir The correlation between theoretical and experimental spectra helps to confirm the molecular structure and provides a detailed understanding of its vibrational dynamics. researchgate.net
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
To explore the potential biological activity of this compound, molecular docking and dynamics simulations are employed. These methods predict how the molecule might interact with biological macromolecules, such as proteins or enzymes.
Predictive Modeling of Binding Modes with Biological Macromolecules
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their complementarity and interaction energies. researchgate.net
For this compound, a hypothetical docking study would involve selecting a relevant protein target. The simulation would then predict the most likely binding pose. Key interactions that stabilize the complex could include hydrogen bonds between the amide oxygen and donor residues in the protein, hydrophobic interactions involving the 4-methylphenyl ring and aliphatic ethyl group with nonpolar pockets in the binding site, and π-π stacking interactions between the aromatic ring and residues like phenylalanine, tyrosine, or tryptophan. nih.gov The results provide a static snapshot of the most probable interaction mode.
Analysis of Ligand-Protein Interaction Energetics
The energetics of the ligand-protein interaction provide a quantitative measure of the binding affinity. nih.govresearchgate.net Docking programs use scoring functions to estimate the binding free energy, which includes terms for van der Waals forces, electrostatic interactions, hydrogen bonding, and the desolvation penalty. chemrxiv.org A lower, more negative binding energy score typically indicates a more stable and favorable interaction.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Propanamide Analogs
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By quantifying how changes in molecular features affect a compound's potency, QSAR models serve as invaluable predictive tools in the design and optimization of new drug candidates. In the context of propanamide analogs, QSAR studies have been instrumental in identifying promising anticonvulsant agents.
Development of Predictive Models for Biological Activity
The development of predictive QSAR models for propanamide analogs with potential anticonvulsant activity involves a systematic workflow. This process begins with the compilation of a dataset of propanamide derivatives with experimentally determined biological activities, often expressed as the median effective dose (ED50) required to produce a therapeutic effect, such as seizure protection in animal models. nih.gov
Researchers have successfully developed robust QSAR models for various classes of propanamide analogs, including functionalized amino acid (FAA) series and N-benzyl-propanamides. researchgate.netnih.gov These models are typically generated using statistical methods like multiple linear regression (MLR) or more advanced techniques such as k-nearest neighbor (kNN) and computational neural networks. nih.govresearchgate.net The predictive power of these models is rigorously validated using both internal and external validation techniques to ensure their reliability for screening new, untested compounds. nih.gov
A crucial aspect of model development is the selection of appropriate molecular descriptors, which are numerical representations of the physicochemical properties of the molecules. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., spatial conformations). The careful selection of descriptors that are most relevant to the biological activity is key to building a predictive model.
For instance, in a study on N-benzyl-2-acetamidopropionamide derivatives, a highly predictive QSAR model was developed, which proved invaluable in guiding the synthesis of new and more potent anticonvulsant candidates. nih.gov The statistical significance of these models is often evaluated using parameters like the squared correlation coefficient (R²), which indicates the proportion of variance in the biological activity that is predictable from the descriptors, and the cross-validated squared correlation coefficient (q²), which assesses the model's predictive ability. nih.gov
The following table provides a hypothetical example of a dataset that could be used to develop a QSAR model for a series of propanamide analogs, showcasing the types of data required.
| Compound ID | Structure | Experimental Activity (pED50) | Molecular Descriptor 1 (e.g., LogP) | Molecular Descriptor 2 (e.g., TPSA) |
| 1 | This compound | 5.2 | 2.8 | 49.3 |
| 2 | Analog 2 | 4.8 | 3.1 | 52.1 |
| 3 | Analog 3 | 5.5 | 2.5 | 45.8 |
| 4 | Analog 4 | 4.5 | 3.5 | 55.6 |
Identification of Key Structural Descriptors for Activity Modulation
A primary outcome of QSAR modeling is the identification of key structural descriptors that significantly influence the biological activity of the compounds under investigation. These descriptors provide valuable insights into the mechanism of action and guide the structural modifications necessary to enhance potency and selectivity.
For propanamide analogs with anticonvulsant activity, QSAR studies have highlighted the importance of several types of descriptors:
Steric Descriptors: These relate to the size and shape of the molecule. For example, the presence of a small, substituted heteroatom moiety at a specific position within the propanamide scaffold has been identified as a critical feature for maximal anticonvulsant activity. nih.gov The stereochemistry of the molecule, particularly at the α-carbon of the propanamide chain, can also dramatically impact potency, with one stereoisomer often exhibiting significantly higher activity than the other. nih.gov
Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution and dipole moment. The electronic nature of substituents on the aromatic rings can influence interactions with biological targets. For instance, the presence of electron-withdrawing or electron-donating groups can modulate the binding affinity of the compound to its receptor.
Hydrophobic Descriptors: Lipophilicity, often quantified as the logarithm of the octanol-water partition coefficient (LogP), is a critical factor in drug design as it affects absorption, distribution, metabolism, and excretion (ADME) properties. QSAR models frequently incorporate LogP as a descriptor to optimize the pharmacokinetic profile of propanamide analogs.
The following table illustrates a hypothetical set of key structural descriptors and their influence on the anticonvulsant activity of propanamide analogs, as might be determined from a QSAR study.
| Descriptor Type | Descriptor Name | Influence on Activity |
| Steric | Asphericity | Increased asphericity may enhance binding to a specific receptor pocket. |
| Electronic | Dipole Moment | An optimal dipole moment can facilitate favorable electrostatic interactions. |
| Topological | Wiener Index | A higher Wiener index might correlate with increased molecular size and improved van der Waals interactions. |
| Hydrophobic | LogP | An optimal LogP value is crucial for balancing solubility and membrane permeability. |
By understanding the impact of these structural features, medicinal chemists can rationally design new propanamide derivatives with improved anticonvulsant profiles, demonstrating the indispensable role of computational and theoretical studies in modern drug discovery.
Investigation of Biochemical Mechanisms and Interactions of N 1 4 Methylphenyl Ethyl Propanamide
Cellular Biochemistry and Pathways Affected by N-[1-(4-methylphenyl)ethyl]propanamide
Effects on Gene Expression and Protein Regulation:No literature was found that investigates the impact of this compound on gene expression or protein regulation.
Due to the strict requirement to focus solely on "this compound" and the lack of available information, the creation of an authoritative and data-supported article is not possible at this time.
Structure-Activity Relationship (SAR) Studies for this compound and Analogs
Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For this compound, SAR would focus on how modifications to its three primary regions—the 4-methylphenyl (p-tolyl) group, the ethyl bridge, and the propanamide tail—affect its interaction with biological targets.
The biochemical activity of this compound can be systematically altered by modifying its substituents. Research on analogous N-substituted benzamides and phenylethylamines demonstrates that small structural changes can lead to significant shifts in potency and selectivity. nih.govbiomolther.org
The Aromatic Ring (4-methylphenyl group): The phenyl ring is a critical component for potential interactions, such as pi-stacking or hydrophobic interactions, with a biological target. The nature, position, and size of substituents on this ring are key determinants of activity. For instance, in studies of related compounds, moving a substituent or changing its electronic properties (electron-donating vs. electron-withdrawing) can drastically alter binding affinity. nih.gov The 4-methyl group is a small, lipophilic substituent. Replacing it with other groups would likely modulate activity. For example, replacing the methyl group with a halogen (e.g., chloro, bromo) could enhance binding through halogen bonding interactions, while a larger alkyl group could increase hydrophobic interactions or cause steric hindrance. nih.gov
The Ethyl Bridge: The ethyl group and its alpha-methyl substituent create a chiral center, meaning that the (R) and (S) enantiomers of this compound could have significantly different biological activities and metabolic fates. nih.gov This stereoselectivity is a common feature in pharmacologically active molecules. nih.gov Modifications to this linker, such as increasing its length or rigidity, would alter the spatial relationship between the aromatic ring and the amide group, thereby affecting how the molecule fits into a binding site. polyu.edu.hk
The N-Propanamide Moiety: The amide group itself is a key functional group, capable of forming hydrogen bonds as both a donor (N-H) and an acceptor (C=O). The length and branching of the acyl group (propanoyl) are also important. In related melatonin (B1676174) derivatives, substitution on the amide nitrogen significantly influenced antioxidative activities. mdpi.com Altering the propanoyl group to an acetyl or butanoyl group would change the molecule's lipophilicity and steric profile, which could impact its activity.
Table 1: Predicted Impact of Substituent Modifications on the Biochemical Activity of this compound Analogs
| Modification Site | Original Substituent | Example Modification | Predicted Impact on Activity | Rationale |
| Aromatic Ring | 4-methyl | 4-chloro or 4-bromo | Potentially Increased | Introduction of halogen bond donor; altered electronics. nih.gov |
| 4-methyl | 4-methoxy | Potentially Decreased | Increased polarity and altered electronic properties may reduce receptor potency. nih.gov | |
| 4-methyl | 4-tert-butyl | Potentially Increased or Decreased | Increased bulk may improve hydrophobic interactions or cause steric clash. nih.gov | |
| Ethyl Bridge | α-methyl | α-ethyl | Potentially Decreased | Increased steric hindrance near the chiral center may disrupt optimal binding. |
| Amide Group | Propanamide | Acetamide | Potentially Altered | Shorter acyl chain changes lipophilicity and steric profile. mdpi.com |
| Propanamide | Cyclopropylamide | Potentially Altered | Increased rigidity of the amide substituent can enhance binding affinity by reducing conformational entropy upon binding. nih.gov |
The three-dimensional shape (conformation) of this compound is crucial for its ability to be recognized by and bind to biological targets like receptors or enzymes. The molecule possesses several rotatable bonds, allowing it to adopt various conformations in solution.
The key conformational features include:
Chirality: The presence of a stereocenter at the carbon atom attached to the phenyl ring and the amide nitrogen means that the compound exists as two non-superimposable mirror images (enantiomers). It is highly probable that a biological target would preferentially bind to one enantiomer over the other, a phenomenon known as stereospecificity. nih.gov
Amide Bond Conformation: The amide bond can exist in cis or trans isomers. The trans conformation is generally more stable and predominant, but the energetic barrier to rotation can be overcome. The specific conformation required for biological activity is a key aspect of molecular recognition. mdpi.com
Rotatable Bonds: The single bonds connecting the phenyl ring to the ethyl group and the ethyl group to the amide nitrogen allow for significant flexibility. This flexibility lets the molecule adapt its shape to fit a binding pocket, but a more rigid analog might show higher potency if it is "pre-organized" in the correct binding conformation. mdpi.com Studies on similar compounds have shown that constraining the molecule's flexibility, for instance by incorporating rings, can lead to more potent activity. polyu.edu.hk
Understanding the preferred low-energy conformations and the conformational requirements for binding is essential for designing more potent and selective analogs.
In Vitro Metabolic Pathway Elucidation
The metabolic fate of a xenobiotic compound like this compound is typically determined through in vitro studies using liver microsomes or hepatocytes. researchgate.net These studies identify the primary metabolic transformations the compound undergoes, which are categorized into Phase I and Phase II reactions. nih.govupol.cz
Phase I reactions introduce or expose polar functional groups, primarily through oxidation, reduction, or hydrolysis, making the compound more water-soluble. wikipedia.org These reactions are predominantly catalyzed by the cytochrome P450 (CYP) enzyme superfamily located in the liver. nih.gov For this compound, the following Phase I pathways are predicted based on its structure and the metabolism of similar phenethylamine (B48288) derivatives researchgate.netnih.gov:
Aromatic Hydroxylation: An oxygen atom could be added to the phenyl ring, though this is often a minor pathway for rings already substituted.
Benzylic Oxidation: This is a highly probable metabolic pathway. The methyl group on the phenyl ring (the benzylic position) can be oxidized to a hydroxymethyl group (-CH₂OH), which can be further oxidized to a carboxylic acid (-COOH).
Aliphatic Hydroxylation: The ethyl side chain can be hydroxylated at various positions.
N-Dealkylation: The entire 1-(4-methylphenyl)ethyl group could be cleaved from the propanamide nitrogen, although this is generally less common for secondary amides compared to amines.
Amide Hydrolysis: The amide bond could be cleaved to yield 1-(4-methylphenyl)ethanamine and propanoic acid.
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, which further increases water solubility and facilitates excretion. upol.czbasicmedicalkey.com
Glucuronidation: This is one of the most common Phase II reactions. nih.gov If Phase I metabolism introduces a hydroxyl group (from benzylic or aliphatic hydroxylation), this new functional group can be conjugated with glucuronic acid by UDP-glucuronosyltransferase (UGT) enzymes. upol.cz The resulting glucuronide conjugate is significantly more polar and readily eliminated from the body. youtube.com
Sulfation: The hydroxylated metabolites could also undergo sulfation, where a sulfonate group is added by sulfotransferase (SULT) enzymes, also resulting in a more water-soluble conjugate. researchgate.net
To identify and characterize the predicted metabolites from in vitro incubations, advanced analytical techniques are essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary tool for this purpose. nih.govfrontiersin.org
The process typically involves:
Incubation: The parent compound, this compound, is incubated with human liver microsomes and necessary cofactors (like NADPH for Phase I and UDPGA for Phase II). frontiersin.org
Separation: The resulting mixture is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system. The various components (parent drug and metabolites) are separated based on their physicochemical properties as they pass through the chromatography column. nih.govupc.edu
Detection and Identification: As the separated components exit the column, they are ionized and enter a mass spectrometer. A high-resolution instrument like a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer measures the precise mass-to-charge ratio (m/z) of the parent ion of each compound. osti.gov
Structural Elucidation: The instrument then isolates ions of interest and fragments them, generating a tandem mass spectrum (MS/MS). This fragmentation pattern serves as a "fingerprint" that helps to elucidate the metabolite's structure by showing how it differs from the parent compound. nih.gov For example, a mass shift of +15.99 Da (oxygen) would indicate hydroxylation.
Table 2: Predicted Metabolites of this compound and Their Identification Signatures
| Predicted Metabolite | Metabolic Pathway | Change in Mass | Expected m/z (M+H)⁺ | Analytical Evidence |
| N-[1-(4-(hydroxymethyl)phenyl)ethyl]propanamide | Phase I: Benzylic Oxidation | +16 | 208.13 | MS/MS fragmentation showing loss of water (-18) from the new hydroxyl group. |
| N-[1-(4-carboxyphenyl)ethyl]propanamide | Phase I: Benzylic Oxidation | +30 | 222.11 | A larger mass shift and characteristic fragmentation of a carboxylic acid. |
| N-[1-(4-methylphenyl)-2-hydroxyethyl]propanamide | Phase I: Aliphatic Hydroxylation | +16 | 208.13 | Fragmentation pattern differing from the benzylic hydroxylation product. |
| Hydroxylated-metabolite-O-glucuronide | Phase II: Glucuronidation | +192 (from parent) | 384.18 | A significant mass shift of +176 corresponding to the addition of a glucuronic acid moiety. |
| 1-(4-methylphenyl)ethanamine | Phase I: Amide Hydrolysis | -57 | 136.11 | Matches the retention time and mass spectrum of an authentic standard. |
Preclinical Research Applications and Methodologies Non Human
In Vitro Biological Activity Assessments in Model Systems
Comprehensive searches for in vitro studies on N-[1-(4-methylphenyl)ethyl]propanamide have not yielded specific results. Research into related N-aryl-propanamide derivatives has explored a range of biological activities, but these findings cannot be directly attributed to the specified compound.
Antimicrobial Activity Studies
No published studies were identified that specifically assess the antimicrobial or antibiofilm efficacy of this compound against bacterial or fungal pathogens. While research exists on the antimicrobial properties of other propanamide derivatives, data on the spectrum of activity or minimum inhibitory concentrations (MIC) for this compound are missing.
Anti-inflammatory Properties in Cellular Assays
There is no specific information available from cellular assays investigating the anti-inflammatory properties of this compound. Typically, such studies would involve treating cell lines like RAW 264.7 macrophages with the compound and measuring the inhibition of pro-inflammatory markers such as nitric oxide (NO), interleukins (e.g., IL-6), or tumor necrosis factor-alpha (TNF-α) following stimulation with agents like lipopolysaccharide (LPS). However, no such data has been reported for this molecule.
Antitumor Activity in Cancer Cell Lines
The cytotoxic or anti-proliferative effects of this compound against cancer cell lines have not been documented in the available literature. Standard research in this area would involve determining the half-maximal inhibitory concentration (IC₅₀) across a panel of human cancer cell lines (e.g., breast, lung, colon) to assess its potency and selectivity. This information is currently unavailable.
In Vivo Mechanistic Studies in Animal Models
Similarly, a review of scientific literature found no evidence of in vivo studies conducted in animal models to determine the mechanisms of action or pharmacokinetic profile of this compound.
Investigation of Molecular Targets and Pathway Modulation
Without in vitro activity being established, there have been no subsequent in vivo investigations into the molecular targets or signaling pathways that this compound might modulate. Such research would be essential to understand its mechanism of action.
Pharmacokinetic Research (Absorption, Distribution, Metabolism, Excretion) in Animal Models
There is no available data on the pharmacokinetic properties (ADME) of this compound in any animal models. These studies are fundamental for evaluating a compound's potential as a therapeutic agent by providing insights into its bioavailability, tissue distribution, metabolic stability, and routes of elimination.
Future Directions and Emerging Research Avenues for N 1 4 Methylphenyl Ethyl Propanamide
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
The synthesis of amides is one of the most frequently performed reactions in the pharmaceutical industry. rsc.org Consequently, a primary focus of future research is the development of greener, more efficient methods for producing N-[1-(4-methylphenyl)ethyl]propanamide. Traditional amide synthesis often relies on harsh conditions and generates significant waste, prompting a shift toward sustainable alternatives. dst.gov.in
Emerging sustainable approaches include:
Photocatalysis : Scientists are exploring the use of Covalent Organic Frameworks (COFs) as photocatalysts that can facilitate amide synthesis from alcohols under mild conditions, such as red light irradiation. dst.gov.in This method offers high efficiency and catalyst recyclability, reducing the environmental impact. dst.gov.in
Enzymatic Synthesis : Biocatalysts, such as Candida antarctica lipase (B570770) B (CALB), are being used for the direct amidation of carboxylic acids and amines. nih.gov This green enzymatic strategy operates efficiently without additives and uses safer solvents, yielding amides with high purity and simplifying downstream processing. nih.gov
Electrosynthesis : As a burgeoning field, electrosynthesis presents a novel and sustainable route to amide formation. This method aligns with green chemistry principles and is gaining traction for its potential to create amides through more environmentally benign processes. rsc.org
Catalysis with Reusable Materials : Research into catalysts like activated K60 silica (B1680970) and reusable Brønsted acidic ionic liquids is underway. whiterose.ac.ukresearchgate.net These catalysts can facilitate the direct coupling of carboxylic acids and amines under solvent-free conditions and can be recycled multiple times with minimal loss of activity, making the process more economical and sustainable. researchgate.net
| Synthesis Approach | Key Features | Potential Advantages for this compound Synthesis | Reference |
|---|---|---|---|
| Traditional Methods | Often require high temperatures, harsh reagents, and coupling agents. | Well-established protocols. | dst.gov.in |
| Photocatalysis (e.g., COFs) | Uses light energy to drive the reaction; mild conditions. | High efficiency, catalyst recyclability, reduced energy consumption. | dst.gov.in |
| Enzymatic Synthesis (e.g., CALB) | Utilizes enzymes as catalysts in green solvents. | High selectivity, no need for additives, excellent yields, minimal purification. | nih.gov |
| Electrosynthesis | Uses electrical current to mediate amide bond formation. | Avoids harsh chemical oxidants/reductants, potential for high efficiency. | rsc.org |
| Reusable Acid Catalysis | Employs recyclable catalysts like acidic ionic liquids. | Solvent-free conditions, catalyst can be reused for multiple cycles. | researchgate.net |
Advanced Computational Design of Next-Generation Analogs
Computational chemistry and molecular modeling are becoming indispensable tools for designing next-generation analogs of this compound. By employing advanced in silico techniques, researchers can predict the biological activity and properties of novel compounds, thereby streamlining the drug discovery process and reducing the reliance on costly and time-consuming laboratory synthesis.
Future computational strategies will likely involve:
Structure-Activity Relationship (SAR) Studies : Building on SAR studies of similar scaffolds, such as those for GPR88 agonists, computational models can help identify key structural motifs required for desired biological activity. nih.gov
Molecular Docking : These studies can predict the binding modes of new analogs with their biological targets. For instance, docking has been used to understand how propanamide-based conjugates interact with enzymes like urease and COX-2. nih.gov This helps in rationally designing molecules with enhanced potency and selectivity.
Pharmacophore Modeling and Virtual Screening : By identifying the essential 3D arrangement of functional groups (the pharmacophore) responsible for a compound's activity, researchers can screen large virtual libraries of molecules to find new leads with diverse chemical structures but similar predicted activity.
| Computational Strategy | Objective | Application to Analog Design | Reference |
|---|---|---|---|
| Molecular Docking | Predict the preferred orientation of a molecule when bound to a target. | To design analogs with improved binding affinity and selectivity for a specific biological target. | nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Correlate variations in molecular structure with changes in biological activity. | To build predictive models that guide the synthesis of more potent analogs. | nih.gov |
| Pharmacophore Modeling | Identify the essential steric and electronic features required for biological activity. | To perform virtual screening of compound libraries to discover novel scaffolds. | nih.gov |
| Molecular Dynamics (MD) Simulations | Simulate the movement of atoms and molecules to understand complex stability. | To assess the stability of the compound-target complex over time. | nih.gov |
Integration of Multi-Omics Approaches in Mechanistic Research
To gain a holistic understanding of the biological effects of this compound, future research will increasingly rely on multi-omics approaches. thermofisher.com By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a comprehensive picture of the molecular pathways modulated by the compound. nih.govnih.gov A single-omics approach provides insights into only one aspect of a biological process, whereas a multi-omics strategy can reveal the intricate interaction networks among molecules at different levels. nih.govembopress.org
This integrative approach allows for:
Target Deconvolution : Identifying the primary targets and off-target effects of the compound by observing changes across different molecular layers.
Pathway Analysis : Elucidating the downstream signaling cascades and metabolic pathways affected by the compound's activity.
Biomarker Discovery : Pinpointing potential biomarkers for assessing the compound's efficacy and response in biological systems.
The number of publications related to multi-omics has grown significantly, indicating its rising importance in research for understanding complex diseases and drug mechanisms. thermofisher.com
| Omics Field | Molecular Read-out | Potential Insights for Mechanistic Research | Reference |
|---|---|---|---|
| Genomics | DNA | Identify genetic factors that may influence individual responses to the compound. | thermofisher.com |
| Transcriptomics | RNA | Reveal changes in gene expression profiles in response to treatment with the compound. | thermofisher.comembopress.org |
| Proteomics | Proteins | Quantify changes in protein levels and post-translational modifications, offering direct insight into cellular machinery. | thermofisher.comnih.gov |
| Metabolomics | Metabolites | Analyze shifts in metabolic pathways and identify key metabolites affected by the compound. | thermofisher.comyoutube.com |
Development of Advanced Analytical Techniques for Comprehensive Characterization
As more complex analogs of this compound are synthesized, the need for advanced and robust analytical techniques for their characterization becomes critical. While standard methods provide foundational data, a deeper and more precise structural and functional analysis is necessary.
Future research will focus on the application and refinement of techniques such as:
High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and elemental composition with high accuracy.
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy : Techniques like 2D-NMR (COSY, HSQC, HMBC) will be essential for unambiguous structure elucidation of complex analogs.
X-ray Crystallography : To determine the precise three-dimensional structure of the compound and its analogs, providing invaluable information for understanding structure-activity relationships. This has been used to characterize palladium catalysts for amide synthesis. whiterose.ac.uk
Chiral Chromatography : To separate and quantify enantiomers of chiral compounds like this compound, which is crucial as different enantiomers can have distinct biological activities.
| Analytical Technique | Information Provided | Importance in Future Research | Reference |
|---|---|---|---|
| Infrared (IR) Spectroscopy | Identifies functional groups (e.g., C=O, N-H of the amide). | Confirmation of successful amide bond formation. | nih.gov |
| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the molecular structure and connectivity of atoms (¹H, ¹³C). | Essential for the structural confirmation of newly synthesized analogs. | nih.govresearchgate.net |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. | Crucial for confirming the identity and purity of compounds. | thermofisher.com |
| Elemental Analysis | Determines the percentage composition of elements (C, H, N). | Verifies the empirical formula of the synthesized compounds. | nih.govresearchgate.net |
| X-ray Crystallography | Reveals the three-dimensional atomic structure of a crystalline solid. | Provides definitive proof of structure and stereochemistry for designing next-generation analogs. | whiterose.ac.uk |
Uncovering Additional Biological Targets and Mechanisms of Action for the Propanamide Class
The propanamide scaffold is a versatile feature in many biologically active molecules. solubilityofthings.comwikipedia.org While research may focus on a primary target for this compound, a broader exploration into other potential biological activities of the propanamide class could uncover new therapeutic opportunities.
Derivatives of propanamide have shown a range of biological effects, suggesting that this chemical class has significant therapeutic potential. For example, certain propanamide compounds have been investigated for their role in treating insulin (B600854) resistance by acting on PPARγ, a key nuclear receptor involved in metabolism. google.com Other studies have designed propanamide-based conjugates that act as dual inhibitors of urease and cyclooxygenase-2 (COX-2), indicating applications in treating inflammation and certain pathological disorders. nih.gov
Future research should aim to:
Screen against diverse target panels : Systematically test this compound and its analogs against a wide range of receptors, enzymes, and ion channels.
Investigate new therapeutic areas : Explore the potential of the propanamide class in areas beyond its initial scope, such as oncology, neurodegenerative diseases, and metabolic disorders.
Elucidate polypharmacology : Investigate whether these compounds act on multiple targets simultaneously, a concept that is gaining traction for developing treatments for complex diseases. nih.gov
| Potential Target/Mechanism | Therapeutic Area | Example from Propanamide/Amide Class | Reference |
|---|---|---|---|
| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Type 2 Diabetes, Obesity, Inflammation | Propanamide compounds have been shown to improve insulin resistance. | google.com |
| Urease and Cyclooxygenase-2 (COX-2) | Inflammation, Gastric Ulcers | Propanamide-sulfonamide conjugates designed as dual inhibitors. | nih.gov |
| G-protein coupled receptor 88 (GPR88) | Neurological and Psychiatric Disorders | Agonists based on a reversed amide scaffold have been developed. | nih.gov |
| General Anti-inflammatory Action | Inflammation, Pain | The propanamide structure is a core feature of profen NSAIDs. | mdpi.com |
Q & A
Q. What synthetic methodologies are recommended for N-[1-(4-methylphenyl)ethyl]propanamide, and how can reaction purity be optimized?
A multi-step synthesis typically involves coupling a 4-methylphenylethylamine derivative with propionyl chloride under Schotten-Baumann conditions. Purification via recrystallization (using ethanol/water) or flash chromatography (silica gel, ethyl acetate/hexane) is critical to achieve >95% purity. Monitoring by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) ensures intermediate quality .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the propanamide backbone and substituents, particularly the 4-methylphenyl group. Mass spectrometry (MS) using electrospray ionization (ESI) or gas chromatography-MS (GC-MS) validates molecular weight. Infrared (IR) spectroscopy identifies amide C=O stretches (~1650 cm⁻¹) and aryl C-H vibrations .
Q. What safety protocols are required for handling this compound in laboratory settings?
Use personal protective equipment (PPE), including nitrile gloves and lab coats. Conduct experiments in a fume hood to avoid inhalation. Store the compound in a cool, dry environment away from oxidizers. Refer to safety data sheets (SDS) for specific storage compatibility and disposal guidelines .
Advanced Research Questions
Q. How does substitution at the 4-methylphenyl group influence the compound’s biological activity?
Structure-activity relationship (SAR) studies indicate that electron-donating groups (e.g., methyl) enhance lipophilicity, potentially improving blood-brain barrier penetration. Comparative analysis with fluorinated or methoxy analogs (e.g., para-fluorofentanyl derivatives) reveals altered receptor binding kinetics due to steric and electronic effects .
Q. What experimental strategies address contradictions between receptor binding affinity and functional activity in opioid receptor assays?
Discrepancies may arise from assay conditions (e.g., GTPγS binding vs. cAMP inhibition). Use orthogonal assays:
- Radioligand binding assays (³H-naloxone competition) to measure affinity.
- Functional assays (calcium flux or β-arrestin recruitment) to assess efficacy. Validate results with knockout cell lines or selective antagonists to isolate receptor subtypes .
Q. How can in vitro metabolic stability data guide the design of in vivo pharmacokinetic studies?
Perform liver microsomal assays to identify metabolic hotspots (e.g., amide hydrolysis or CYP450-mediated oxidation). Introduce deuterium at labile positions or modify the 4-methylphenyl group with bioisosteres (e.g., thiophene) to enhance stability. Follow up with rodent pharmacokinetic studies, measuring plasma half-life and brain-to-plasma ratios .
Q. What computational approaches predict the compound’s interaction with μ-opioid receptors (MOR)?
Molecular docking (using MOR crystal structures, PDB ID: 4DKL) can identify key binding residues (e.g., Asp147, Tyr148). Molecular dynamics (MD) simulations assess stability of the ligand-receptor complex over 100 ns. Pair with free-energy perturbation (FEP) calculations to compare binding affinities with fentanyl analogs .
Data Contradiction Analysis
Q. How should researchers resolve inconsistencies in reported cytotoxicity profiles across cell lines?
Variability may stem from cell-specific efflux pumps (e.g., P-glycoprotein) or metabolic enzyme expression. Conduct parallel assays in:
- Parental cell lines (e.g., HEK293).
- Modified lines (e.g., P-gp knockdown). Normalize data to intracellular drug concentrations measured via LC-MS/MS .
Regulatory Considerations
Q. What regulatory frameworks apply to this compound given its structural similarity to fentanyl analogs?
In the U.S., the Drug Enforcement Administration (DEA) may classify it as a Schedule I/II controlled substance under the Controlled Substances Act if shown to have opioid-like activity. Preemptively file a Controlled Substance Registration with institutional review boards (IRBs) for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
